Gallium-8-Hydroxychinolinat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Gallium 8-hydroxyquinolinate has a wide range of scientific research applications:

Optoelectronics: Used in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.

Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Biology: Studied for its role in calcium signaling and its potential as a fluorescent probe.

Industry: Utilized in the development of sensors and other electronic devices.

Wirkmechanismus

Target of Action

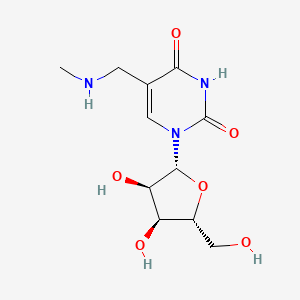

Gallium 8-hydroxyquinolinate, also known as tris (8-quinolinolato)gallium (iii), is an experimental anticancer drug . The primary targets of this compound are cancer cells, particularly those of renal cell carcinoma . The compound’s ability to inhibit tumor growth has been a significant factor in its development as an anticancer drug .

Mode of Action

The mode of action of Gallium 8-hydroxyquinolinate involves the inhibition of tumor growth . The compound’s interaction with its targets results in the suppression of cancer cell proliferation . The cellular acquisition of gallium mainly occurs by transferrin-mediated uptake followed by accumulation in endosomes .

Biochemical Pathways

The biochemical pathways affected by Gallium 8-hydroxyquinolinate are primarily related to cancer cell growth and proliferation . The compound’s action leads to the inhibition of these pathways, thereby suppressing the growth of cancer cells . The downstream effects of this action include the reduction of tumor size and potentially the inhibition of metastasis .

Pharmacokinetics

The pharmacokinetics of Gallium 8-hydroxyquinolinate are characterized by a long terminal half-life, a high total clearance, and a large apparent volume of distribution . The compound is designed to be more lipophilic, which is expected to improve absorption . The absorption of gallium 8-hydroxyquinolinate from the gastrointestinal tract and delivery to tumors were found to be poor, with the majority excreted in feces .

Result of Action

The result of the action of Gallium 8-hydroxyquinolinate is the inhibition of tumor growth . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways related to cancer cell proliferation . The compound’s action leads to a reduction in tumor size and potentially the inhibition of metastasis .

Action Environment

The action of Gallium 8-hydroxyquinolinate can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances . More research is needed to fully understand the impact of these environmental factors on the action of gallium 8-hydroxyquinolinate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gallium 8-hydroxyquinolinate can be synthesized through a solvent-evaporation-induced self-assembly approach. This method involves dissolving gallium nitrate and 8-hydroxyquinoline in a suitable solvent, followed by slow evaporation of the solvent to form crystalline nanostructures . The reaction typically occurs under ambient conditions without the need for an anti-solvent or surfactant.

Industrial Production Methods

In industrial settings, the synthesis of gallium 8-hydroxyquinolinate may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

Gallium 8-hydroxyquinolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its optical properties.

Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its luminescence.

Substitution: The 8-hydroxyquinoline ligands can be substituted with other ligands, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other chelating agents like ethylenediamine.

Major Products Formed

Oxidation: Oxidized derivatives with altered optical properties.

Reduction: Reduced forms with modified electronic structures.

Substitution: New coordination complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(8-hydroxyquinolinato)aluminum: Known for its use in OLEDs, similar to gallium 8-hydroxyquinolinate.

Tris(8-hydroxyquinolinato)indium: Another compound with luminescent properties, used in optoelectronic applications.

Uniqueness

Gallium 8-hydroxyquinolinate stands out due to its unique combination of optical properties and biological activity. Unlike its aluminum and indium counterparts, it has shown significant potential in medical applications, particularly in cancer treatment .

Eigenschaften

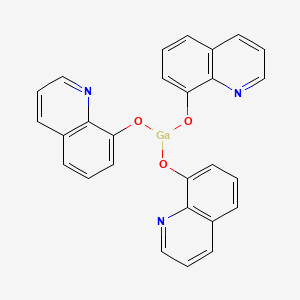

IUPAC Name |

tri(quinolin-8-yloxy)gallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQNQSDKCINQQP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O[Ga](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

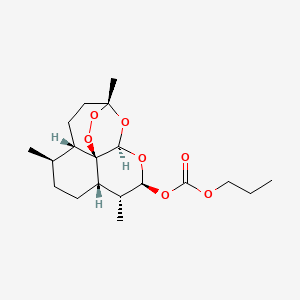

Molecular Formula |

C27H18GaN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using BSA and GO as carriers for gallium 8-hydroxyquinolinate?

A: The research emphasizes the biocompatibility of BSA and GO as crucial factors in their selection as carriers for the modified gallium complex. Both BSA/Ga/HBrQ NPs and GO/Ga/HBrQ NPs exhibit stability in various solutions. The study demonstrates their biocompatibility through successful in vivo imaging in HCT116 tumor-bearing mouse models. This suggests that both BSA and GO can effectively encapsulate and deliver the complex without eliciting adverse reactions, making them promising materials for enhancing the delivery of the complex [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)

![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)

![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)